3-Ethyl-3-methylcyclohexan-1-one
Description
3-Ethyl-3-methylcyclohexan-1-one is a cyclic ketone featuring a cyclohexane backbone substituted with ethyl and methyl groups at the 3-position. The compound’s structure imparts unique steric and electronic properties, influencing its reactivity, solubility, and applications in organic synthesis.
Properties
Molecular Formula |
C9H16O |
|---|---|
Molecular Weight |
140.22 g/mol |
IUPAC Name |
3-ethyl-3-methylcyclohexan-1-one |
InChI |
InChI=1S/C9H16O/c1-3-9(2)6-4-5-8(10)7-9/h3-7H2,1-2H3 |
InChI Key |
HPFWICIZVJFFNM-UHFFFAOYSA-N |
Canonical SMILES |
CCC1(CCCC(=O)C1)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
3-Ethyl-3-methylcyclohexan-1-one can be synthesized through several methods. One common approach involves the alkylation of cyclohexanone. The process typically includes the following steps:
Formation of Enolate Ion: Cyclohexanone is treated with a strong base such as sodium hydride (NaH) to form the enolate ion.
Alkylation: The enolate ion is then reacted with ethyl bromide and methyl iodide under controlled conditions to introduce the ethyl and methyl groups at the desired positions on the cyclohexane ring.
Industrial Production Methods
In industrial settings, the production of 3-ethyl-3-methylcyclohexanone may involve catalytic hydrogenation of the corresponding cresol derivatives or oxidation of methylcyclohexane. These methods are optimized for large-scale production, ensuring high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
3-Ethyl-3-methylcyclohexan-1-one undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert it into alcohols or alkanes.
Substitution: Halogenation and other substitution reactions can introduce different functional groups onto the cyclohexane ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Halogenation reactions typically use reagents like chlorine (Cl2) or bromine (Br2) under UV light or in the presence of a catalyst.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.
Scientific Research Applications
3-Ethyl-3-methylcyclohexan-1-one has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: Its derivatives are studied for their potential biological activities, such as antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: It is utilized in the production of fragrances, flavors, and other specialty chemicals.
Mechanism of Action
The mechanism by which 3-ethyl-3-methylcyclohexanone exerts its effects depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity and influencing various biochemical pathways. The exact molecular targets and pathways involved are subjects of ongoing research.
Comparison with Similar Compounds
Structural and Functional Group Variations
The table below compares 3-Ethyl-3-methylcyclohexan-1-one with structurally related cyclohexanone derivatives:
Key Observations:
- Electronic Effects : Electron-donating alkyl groups may stabilize the ketone via hyperconjugation, contrasting with electron-withdrawing groups (e.g., esters in Ethyl 2-oxo-1-(3-oxobutyl)cyclohexanecarboxylate) that increase electrophilicity .
- Functional Diversity: Amino-substituted analogs (e.g., 3-Amino-2-cyclohexen-1-one) exhibit enhanced nucleophilicity and pharmaceutical relevance, while methoxy-aromatic derivatives like Methoxmetamine display CNS activity .
Catalytic Differences:
Coordination catalysts (e.g., pyridine-based ligands) in enable enantioselective synthesis, whereas Grignard-type reagents in favor nucleophilic additions.
Physicochemical Properties
- Boiling/Melting Points: Alkyl-substituted cyclohexanones (e.g., this compound) likely exhibit higher boiling points than methyl ethyl ketone (79.6°C) due to increased molecular weight and reduced volatility .
- Solubility: Amino or ester groups (e.g., in 3-Amino-2-cyclohexen-1-one or Ethyl 2-oxo-1-(3-oxobutyl)cyclohexanecarboxylate) enhance polarity and water solubility compared to purely alkyl-substituted analogs .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
